

Biological activity of 2,6-Difluoro-3-methylbenzoic acid and its analogs

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Compound of Interest

Compound Name: 2,6-Difluoro-3-methylbenzoic acid

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An In-depth Technical Guide to the Biological Activity of 2,6-Difluorobenzoic Acid Analogs

Introduction

The 2,6-difluorobenzoic acid scaffold is a key pharmacophore in modern medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for designing novel therapeutic agents. While public domain literature on the specific biological activity of **2,6-Difluoro-3-methylbenzoic acid** is limited, a significant body of research exists for its structural analogs, particularly 2,6-difluorobenzamide derivatives. This guide provides a comprehensive overview of the biological activities of these analogs, focusing on their antibacterial, anticancer, and enzyme-inhibiting properties, supported by quantitative data, experimental protocols, and mechanistic diagrams.

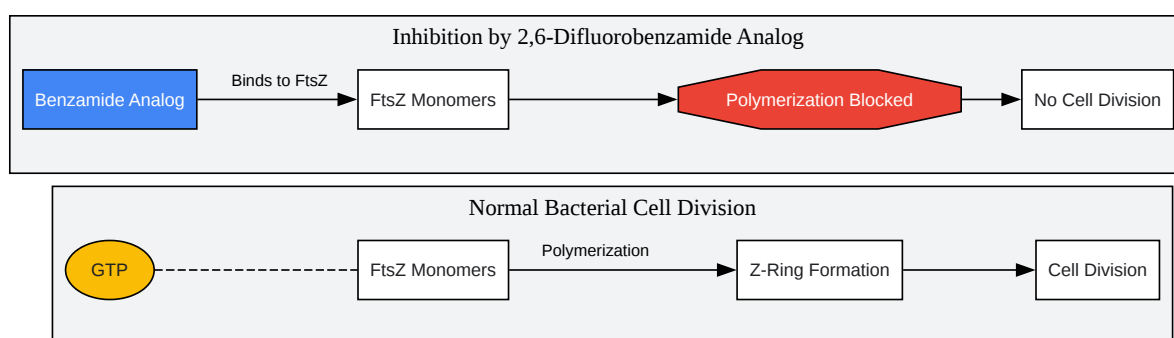
Antibacterial Activity: FtsZ Inhibition

The most extensively studied biological activity of 2,6-difluorobenzoic acid analogs is their potent antibacterial effect, primarily achieved through the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial, highly conserved cytoskeletal protein in bacteria that polymerizes to form the Z-ring, a structure essential for initiating cell division. By disrupting FtsZ polymerization, these compounds effectively halt bacterial proliferation.

Analogues based on the 3-alkoxy substituted 2,6-difluorobenzamide scaffold have shown particularly promising results against a range of pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[1]

Mechanism of Action: FtsZ Polymerization Inhibition

The 2,6-difluorobenzamide derivatives bind to a specific site on the FtsZ protein, preventing its GTP-dependent polymerization into protofilaments. This disruption of Z-ring formation leads to filamentation of the bacteria and ultimately cell death. The diagram below illustrates this inhibitory mechanism.



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Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide analogs.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2,6-difluorobenzamide derivatives against various bacterial strains. Lower MIC values indicate higher potency.

Compound Class/Derivative	Target Organism	Activity (MIC)	Reference
3-chloroalkoxy derivative (7)	Bacillus subtilis	0.25-1 µg/mL	[2][3]
3-bromoalkoxy derivative (12)	Bacillus subtilis	0.25-1 µg/mL	[2][3]
3-alkyloxy derivative (17)	Bacillus subtilis	0.25-1 µg/mL	[2][3]
Derivatives 7, 12, 17	Staphylococcus aureus (susceptible & resistant)	< 10 µg/mL	[2][3]
TXA6101 & TXY6129	E. coli & K. pneumoniae	Induces morphological changes consistent with cell division inhibition	[1]

Anticancer and Other Biological Activities

Beyond antibacterial applications, derivatives of the 2,6-difluorobenzoic acid scaffold have been explored for other therapeutic uses, including anticancer and enzyme inhibition roles.

Anticancer Potential

A hydrazide–hydrazone derivative of 2,6-difluorobenzoic acid has demonstrated cytotoxic activity against human breast cancer cells (MCF-7), indicating potential for development as an anticancer agent.[4]

Compound Class	Cell Line	Activity (IC50)	Reference
Hydrazide–hydrazone derivative	MCF-7 (Breast Cancer)	80 ± 0.25 µg/mL	[4]

Enzyme Inhibition

While not direct analogs of **2,6-Difluoro-3-methylbenzoic acid**, other novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II).[5]

Compound Series	Target Enzyme	Activity (Ki)	Reference
Tetrahydroisoquinolyn yl-benzoic acid (6f)	Acetylcholinesterase (AChE)	13.62 ± 0.21 nM	[5]
Tetrahydroisoquinolyn yl-benzoic acid (6e)	hCA II	18.78 ± 0.09 nM	[5]
Tetrahydroisoquinolyn yl-benzoic acid (6c)	hCA I	33.00 ± 0.29 nM	[5]

Experimental Protocols & Workflows

This section provides a generalized protocol for determining the antibacterial efficacy of the subject compounds and illustrates a typical drug discovery workflow.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

1. Preparation of Materials:

- **Test Compounds:** Prepare stock solutions (e.g., in DMSO) and create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
- **Bacterial Inoculum:** Culture bacteria to the mid-logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5×10^5 CFU/mL in each well.
- **Controls:** Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

2. Inoculation and Incubation:

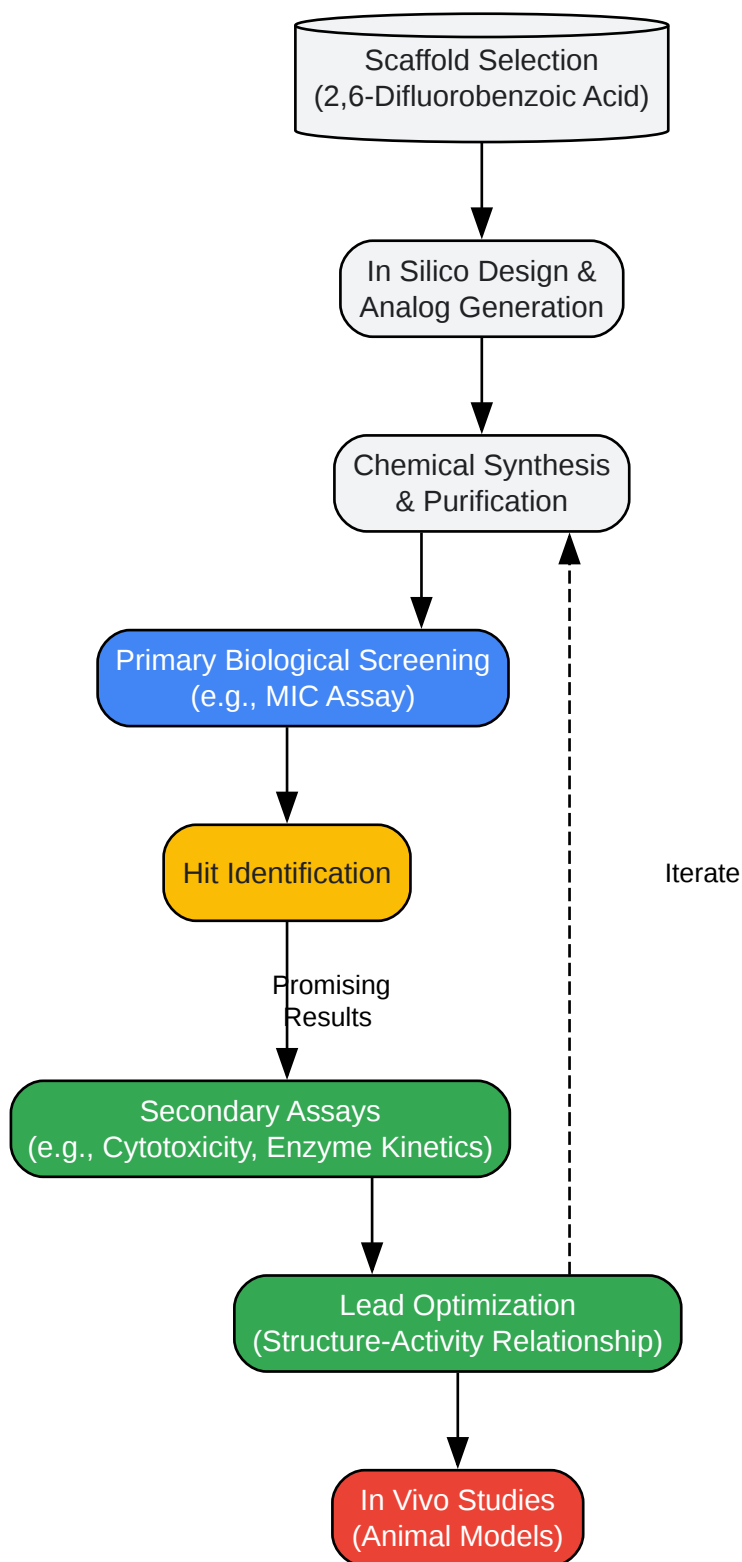
- Add 50 μL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 μL of the serially diluted compound. The final volume in each well will be 100 μL .
- Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

3. Data Analysis:

- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
- Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

General Experimental Workflow

The following diagram outlines a typical workflow for the design, synthesis, and evaluation of novel biologically active compounds based on the 2,6-difluorobenzoic acid scaffold.



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Caption: General workflow for discovery of 2,6-difluorobenzoic acid analogs.

Conclusion

Analogues of **2,6-Difluoro-3-methylbenzoic acid**, particularly 3-substituted 2,6-difluorobenzamides, represent a promising class of antibacterial agents targeting the essential cell division protein FtsZ. Their high potency against Gram-positive bacteria, including resistant strains, makes them valuable leads for further development. Furthermore, the broader 2,6-difluorobenzoic acid scaffold has demonstrated utility in developing compounds with potential anticancer and neuroprotective activities. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds and expanding the investigation into their efficacy against a wider range of microbial pathogens and therapeutic targets.

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